molecular formula C11H14ClNO3 B1271441 Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride CAS No. 672310-19-9

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

Cat. No.: B1271441
CAS No.: 672310-19-9
M. Wt: 243.68 g/mol
InChI Key: HXDVRGIRDFSOGY-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, tetrahydroisoquinoline derivatives are known to inhibit monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases and mood disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic system by altering dopamine metabolism and reducing oxidative stress . These effects can lead to neuroprotective outcomes, making it a potential candidate for treating neurodegenerative conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of monoamine oxidase enzymes, thereby preventing the breakdown of neurotransmitters . Additionally, it may interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert neuroprotective effects without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within different tissues can influence its therapeutic potential and side effect profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as mitochondria and synaptic vesicles . This localization is likely directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced using agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods often employ multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability, often utilizing recyclable catalysts and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are key intermediates in the synthesis of bioactive molecules .

Properties

IUPAC Name

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVRGIRDFSOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374945
Record name Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-19-9
Record name Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672310-19-9
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